Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrrolopyrazine derivatives, including ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate, involves several synthetic routes. One common method is the transition-metal-free strategy, which includes the following steps :
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate has a wide range of scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood . it is known to interact with various molecular targets and pathways, including:
Kinase Inhibition: It inhibits kinase enzymes, which play a crucial role in cell signaling and regulation.
Antimicrobial Activity: It disrupts the cell membrane or inhibits the synthesis of essential biomolecules in microorganisms.
Antitumor Activity: It induces apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
- 5H-pyrrolo[2,3-b]pyrazine
- Pyrrolo[1,2-a]pyrazine derivatives with different substituents
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8-7-11-5-6-12(8)9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPFKZVHMAQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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